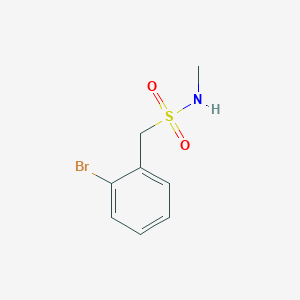
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom This compound features a benzyl group substituted with bromine and chlorine atoms, making it a halogenated derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-3-chlorobenzyl chloride and 4-methylpiperidine.
Nucleophilic Substitution Reaction: The 2-bromo-3-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 4-methylpiperidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To enhance reaction efficiency and control, continuous flow reactors can be employed.
Purification Techniques: Techniques such as recrystallization, distillation, or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, forming dehalogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Aldehydes or ketones.
Reduction Products: Dehalogenated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The piperidine ring can mimic the structure of natural ligands, facilitating its role in receptor binding.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-4-chlorobenzyl)-4-methylpiperidine
- 1-(2-Bromo-3-fluorobenzyl)-4-methylpiperidine
- 1-(2-Chloro-3-bromobenzyl)-4-methylpiperidine
Comparison:
- Halogen Substitution: The position and type of halogen atoms can significantly affect the compound’s reactivity and binding properties.
- Reactivity: Compounds with different halogen substitutions may exhibit varying reactivity in substitution, oxidation, and reduction reactions.
- Applications: The specific halogen pattern can influence the compound’s suitability for different applications, such as in medicinal chemistry or material science.
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine stands out due to its unique combination of bromine and chlorine atoms, which can provide distinct reactivity and binding characteristics compared to its analogs.
Eigenschaften
IUPAC Name |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN/c1-10-5-7-16(8-6-10)9-11-3-2-4-12(15)13(11)14/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOGOJDYJROJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride](/img/structure/B8056832.png)
![[(3R)-3-methyloxolan-3-yl]methanamine](/img/structure/B8056853.png)





![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B8056900.png)
![[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine](/img/structure/B8056905.png)
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine](/img/structure/B8056911.png)
methylamine](/img/structure/B8056917.png)
